Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate
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Overview
Description
Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then reduced to obtain the desired compound . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Chemical Reactions Analysis
Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound’s biological activities make it a candidate for studying anti-tumor, antibacterial, and anti-viral properties.
Industry: Used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 3-amino-5-methoxybenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 5-nitrobenzofuran-2-carboxylate: A precursor in the synthesis of the target compound.
Benzothiophene derivatives: Known for their anticancer properties.
Indole derivatives: Exhibit a wide range of biological activities, including antiviral and anticancer properties
Properties
Molecular Formula |
C12H13NO4 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
ethyl 3-amino-5-methoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H13NO4/c1-3-16-12(14)11-10(13)8-6-7(15-2)4-5-9(8)17-11/h4-6H,3,13H2,1-2H3 |
InChI Key |
ANMSLFWBZBWKNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)OC)N |
Origin of Product |
United States |
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